molecular formula C15H12Cl2O2 B13939661 4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid CAS No. 216658-86-5

4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid

Cat. No.: B13939661
CAS No.: 216658-86-5
M. Wt: 295.2 g/mol
InChI Key: HKGAGSUWZRJSLP-UHFFFAOYSA-N
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Description

4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid is an organic compound with the molecular formula C15H12Cl2O2. This compound is a derivative of benzoic acid, characterized by the presence of chloro and phenyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chloro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic Acid: A simpler derivative with only one chloro group.

    3-Chlorobenzoic Acid: Another derivative with the chloro group in a different position.

    2-Chlorobenzoic Acid: Similar structure but with the chloro group at the ortho position.

Uniqueness

4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid is unique due to the presence of both chloro and phenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions in chemical reactions and potential biological activities.

Properties

CAS No.

216658-86-5

Molecular Formula

C15H12Cl2O2

Molecular Weight

295.2 g/mol

IUPAC Name

4-chloro-2-[2-(3-chlorophenyl)ethyl]benzoic acid

InChI

InChI=1S/C15H12Cl2O2/c16-12-3-1-2-10(8-12)4-5-11-9-13(17)6-7-14(11)15(18)19/h1-3,6-9H,4-5H2,(H,18,19)

InChI Key

HKGAGSUWZRJSLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC2=C(C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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